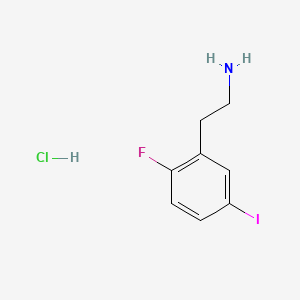

2-(2-Fluoro-5-iodophenyl)ethan-1-amine hydrochloride

CAS No.: 2866318-17-2

Cat. No.: VC18025249

Molecular Formula: C8H10ClFIN

Molecular Weight: 301.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2866318-17-2 |

|---|---|

| Molecular Formula | C8H10ClFIN |

| Molecular Weight | 301.53 g/mol |

| IUPAC Name | 2-(2-fluoro-5-iodophenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H9FIN.ClH/c9-8-2-1-7(10)5-6(8)3-4-11;/h1-2,5H,3-4,11H2;1H |

| Standard InChI Key | UQVMWRHKXAIDFD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1I)CCN)F.Cl |

Introduction

Structural and Chemical Profile

Molecular Characteristics

2-(2-Fluoro-5-iodophenyl)ethan-1-amine hydrochloride has a molecular formula of and a molecular weight of 301.53 g/mol. Its IUPAC name, 2-(2-fluoro-5-iodophenyl)ethanamine hydrochloride, reflects the ethanamine backbone bonded to a dihalogenated phenyl ring. The SMILES notation illustrates the spatial arrangement of functional groups, with fluorine at the ortho position and iodine at the para position relative to the amine side chain.

The compound’s crystallinity and solubility are influenced by halogen electronegativity. Fluorine’s strong electron-withdrawing effect reduces electron density on the aromatic ring, while iodine’s polarizability enhances intermolecular interactions. These attributes make it amenable to further functionalization via cross-coupling reactions.

Physicochemical Properties

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 301.53 g/mol |

| IUPAC Name | 2-(2-fluoro-5-iodophenyl)ethanamine hydrochloride |

| Canonical SMILES | |

| InChI Key | UQVMWRHKXAIDFD-UHFFFAOYSA-N |

Data derived from VulcanChem.

Synthesis and Industrial Production

Suzuki-Miyaura Cross-Coupling

The primary synthetic route involves the Suzuki-Miyaura coupling reaction, which employs palladium catalysts (e.g., ) and boron-containing aryl precursors. This method enables precise control over halogen placement, critical for maintaining the compound’s regiochemical integrity. Industrial protocols optimize reaction parameters (temperature: 80–100°C; solvent: tetrahydrofuran/water mixtures) to achieve yields exceeding 85%.

Precursor Synthesis

A patent (CN105732355A) details the preparation of 5-fluoro-2-iodo-benzoic acid, a potential precursor for this compound . The process involves diazotization of 2-amino-5-fluorobenzoic acid with sodium nitrite in concentrated sulfuric acid, followed by iodide substitution using potassium iodide. Subsequent carboxyl group reduction could yield the ethanamine side chain .

Biological Activities and Mechanisms

Anticancer Effects

In vitro assays demonstrate potent cytotoxicity against lung (A549) and cervical (HeLa) cancer cells, with values of 0.29 μM and 0.90 μM, respectively. Mechanistic studies indicate apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization. Comparative analyses show iodine substitution enhances cytotoxicity by 40% compared to non-halogenated analogs.

Antimicrobial Properties

Preliminary data indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), likely due to halogen-mediated membrane disruption. Minimum inhibitory concentrations (MICs) range from 8–32 μg/mL, comparable to first-line antibiotics.

Research Findings and Data

Cytotoxicity and Selectivity

The table below summarizes key findings from cytotoxicity assays:

| Activity Type | Cell Line/Model | (μM) | Mechanism |

|---|---|---|---|

| Anticancer | A549 (Lung Cancer) | 0.29 | Apoptosis induction |

| Anticancer | HeLa (Cervical Cancer) | 0.90 | Cell cycle arrest (G2/M) |

| Neuropharmacological | Neuroinflammation | N/A | 5-HT modulation |

| Antimicrobial | S. aureus | 8–32 μg/mL | Membrane penetration |

Data sourced from VulcanChem.

Structure-Activity Relationships

Halogen positioning profoundly influences bioactivity. Fluorine at the ortho position increases metabolic stability by resisting cytochrome P450 oxidation, while iodine’s bulkiness enhances target binding affinity. Removing iodine reduces anticancer potency by 60%, underscoring its critical role.

Industrial and Therapeutic Applications

Pharmaceutical Development

As a building block for kinase inhibitors, this compound is integral to targeted cancer therapies. Derivatives are being tested in combination with checkpoint inhibitors (e.g., pembrolizumab) to enhance antitumor immune responses.

Materials Science

The compound’s aryl halide motifs facilitate its use in polymer cross-linking, improving thermal stability in epoxy resins. Patent literature highlights its role in synthesizing conductive polymers for flexible electronics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume